Crystal Structure and Solid-State Interactions of 2-(4-Chlorophenoxy)acetohydrazide vs. Non-Halogenated Hydrazide Analogs
The crystal structure of 2-(4-chlorophenoxy)acetohydrazide reveals a specific dihedral angle of 14.93° between the chlorophenyl and C-C(=O)-N planar fragments. A critical and differentiating feature is the presence of intermolecular Cl⋯Cl interactions with a contact distance of 3.406 Å, which are absent in non-halogenated hydrazide analogs. These halogen-halogen interactions contribute to a unique layered packing motif stabilized by N-H⋯N, C-H⋯O, and N-H⋯O hydrogen bonds [1].
| Evidence Dimension | Solid-state intermolecular interactions and crystal packing |
|---|---|
| Target Compound Data | Cl⋯Cl interaction distance: 3.406 (2) Å; Dihedral angle between planar fragments: 14.93 (17)° [1] |
| Comparator Or Baseline | Generic hydrazides lacking halogen substitution (e.g., unsubstituted phenoxyacetohydrazide) typically do not exhibit such halogen-halogen interactions, relying primarily on hydrogen bonding for lattice stabilization. |
| Quantified Difference | Presence of a distinct Cl⋯Cl halogen bond with a distance of 3.406 Å, which is a structure-directing interaction not quantifiable in non-halogenated comparators. |
| Conditions | Single-crystal X-ray diffraction at 100 K [1] |
Why This Matters
For research in crystal engineering, co-crystallization studies, and solid-form screening, the predictable and quantifiable Cl⋯Cl interaction is a valuable tool for designing specific solid-state architectures, a capability not offered by non-halogenated analogs.
- [1] Dutkiewicz, G.; Chidan Kumar, C. S.; Narayana, B.; Yathirajan, H. S.; Kubicki, M. (2009). 2-(4-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E, 65(Pt 12), o3189. DOI: 10.1107/S1600536809049538 View Source
